4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
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Overview
Description
4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core with a methoxy group at the 4-position and a 3-(3-methylisoxazol-5-yl)propyl substituent. The presence of the isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the propyl chain: The 3-(3-methylisoxazol-5-yl)propyl group can be introduced through a nucleophilic substitution reaction, where the isoxazole derivative reacts with a suitable alkyl halide under basic conditions.
Formation of the benzamide core: The final step involves the coupling of the 4-methoxybenzoic acid with the 3-(3-methylisoxazol-5-yl)propylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as automated systems for the coupling step to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, Lewis acids.
Major Products
Oxidation: 4-hydroxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide.
Reduction: 4-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzylamine.
Substitution: Various substituted derivatives of the isoxazole ring.
Scientific Research Applications
4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(5-methylisoxazol-3-yl)benzamide
- N1, N2-bis(5-methylisoxazol-3-yl)oxalamide
- 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
Uniqueness
4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group and the isoxazole ring enhances its potential for diverse biological activities and makes it a valuable compound for further research .
Properties
IUPAC Name |
4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-10-14(20-17-11)4-3-9-16-15(18)12-5-7-13(19-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHASQPCZZMIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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